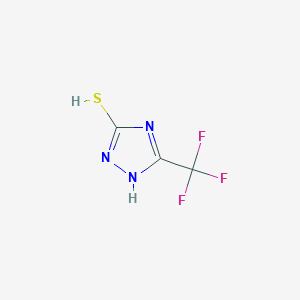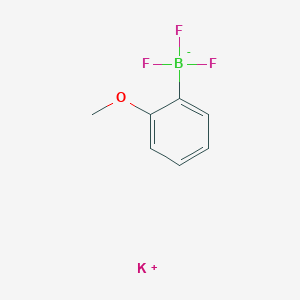
potassium;trifluoro-(2-methylsulfonylphenyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Potassium (2-methysulphonylphenyl)trifluoroborate involves the reaction of 2-methysulphonylphenylboronic acid with potassium trifluoroborate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation. The mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by filtration and purified by recrystallization .
Analyse Des Réactions Chimiques
Potassium (2-methysulphonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
Potassium (2-methysulphonylphenyl)trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of Potassium (2-methysulphonylphenyl)trifluoroborate involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Potassium (2-methysulphonylphenyl)trifluoroborate can be compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the methysulphonyl group, making it less reactive in certain chemical reactions.
Potassium (2-methylphenyl)trifluoroborate: Similar but with a methyl group instead of a methysulphonyl group, affecting its reactivity and applications.
Potassium (2-chlorophenyl)trifluoroborate: Contains a chlorine atom instead of a methysulphonyl group, leading to different reactivity and uses. The uniqueness of Potassium (2-methysulphonylphenyl)trifluoroborate lies in its methysulphonyl group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and research.
Propriétés
IUPAC Name |
potassium;trifluoro-(2-methylsulfonylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDHUNDHNZMGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide](/img/structure/B7768159.png)

